6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-1H-isochromen-1-one with an epoxidizing agent such as meta-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Isochromenes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of polymers and other materials due to its reactive oxirane group.
Mechanism of Action
The mechanism of action of 6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one involves the reactivity of the oxirane ring. The oxirane ring can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in different applications, including drug development and material science.
Comparison with Similar Compounds
Similar Compounds
3-(naphthalen-1-yl)oxiran-2-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Similar in structure but with a naphthalene ring.
9-(oxiran-2-yl)nonanoic acid: Contains an oxirane ring but with a different carbon chain length.
6-[(oxiran-2-yl)methoxy]-1H-indole: Contains an oxirane ring but with an indole structure.
Uniqueness
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is unique due to its isochromene structure combined with an oxirane ring. This combination provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H10O3/c12-11-9-2-1-8(10-6-14-10)5-7(9)3-4-13-11/h1-2,5,10H,3-4,6H2 |
InChI Key |
SHQIKLHTCFBMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1C=C(C=C2)C3CO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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